molecular formula C18H19ClN2 B1605583 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3489-13-2

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B1605583
CAS No.: 3489-13-2
M. Wt: 298.8 g/mol
InChI Key: IWIMOPLMYSMXOQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids known for their diverse biological activities. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the beta-carboline core, which is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 3-methylbenzaldehyde is used as the aldehyde source. The reaction proceeds under acidic conditions, often using hydrochloric acid, to yield the desired beta-carboline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding aromatic beta-carboline.

    Reduction: Reduction reactions can further saturate the beta-carboline ring system.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Aromatic beta-carboline derivatives.

    Reduction: Fully saturated beta-carboline derivatives.

    Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H18N2
Molecular Weight: 278.35 g/mol
CAS Number: 198912
IUPAC Name: 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

The structure of 3-Methyl-THBC includes a tetrahydro-beta-carboline core with a methylphenyl substituent at the first position. This unique configuration contributes to its biological activity.

Neuropharmacology

Beta-carbolines are known for their interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that 3-Methyl-THBC may exhibit:

  • Anxiolytic Effects: Studies suggest that beta-carbolines can modulate GABAergic activity, leading to anxiolytic effects. For instance, a study demonstrated that derivatives of beta-carbolines could reduce anxiety-like behavior in animal models .
  • Antidepressant Properties: Some beta-carbolines have been shown to influence serotonin receptors, potentially offering antidepressant effects. Research on similar compounds indicates that they may enhance serotonin levels in the brain .

Anticancer Activity

Research has highlighted the potential of beta-carbolines in cancer treatment:

  • Inhibition of Tumor Growth: A study indicated that certain beta-carboline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Mechanism of Action: The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Properties

The antimicrobial activity of beta-carbolines has been documented:

  • Broad-Spectrum Activity: Research has shown that compounds within this class can exhibit antibacterial and antifungal properties. For example, studies have reported efficacy against pathogens like Staphylococcus aureus and Candida albicans through disruption of microbial cell membranes .

Table 1: Summary of Biological Activities of 3-Methyl-THBC

Activity TypeEvidence LevelReference
AnxiolyticModerate
AntidepressantModerate
AnticancerHigh
AntimicrobialModerate

Case Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of 3-Methyl-THBC resulted in significant reductions in anxiety-like behaviors compared to control groups. The compound was administered via intraperitoneal injection at varying doses, showing dose-dependent effects on anxiety reduction measured by elevated plus maze tests.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of 3-Methyl-THBC on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

    Harmine: Another beta-carboline with similar neuroprotective properties.

    Harmaline: Known for its MAO inhibitory activity.

    Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.

Uniqueness: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the 3-methylphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-carbolines. This structural difference can influence its binding affinity to molecular targets and its overall biological activity.

Conclusion

This compound is a compound of significant interest in scientific research due to its diverse chemical reactivity and potential therapeutic applications. Its unique structure and interaction with various biological targets make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research is warranted to fully explore its potential and develop new applications based on its unique properties.

Biological Activity

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a member of the beta-carboline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields including neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Molecular Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₂·HCl with a molecular weight of approximately 306.81 g/mol. The compound features a tetrahydro-beta-carboline core structure that is modified by a methylphenyl group at the 1-position. This structural configuration is significant as it influences the compound's pharmacological properties.

Research indicates that beta-carbolines can interact with various neurotransmitter systems, particularly affecting dopaminergic and GABAergic pathways. These interactions suggest potential anxiolytic and neuroprotective effects:

  • Dopaminergic Pathways : The compound may enhance dopaminergic signaling, which could influence mood and cognitive functions.
  • GABAergic Activity : Modulation of GABA receptors has been linked to anxiolytic effects, making this compound a candidate for anxiety-related disorders.

Antitumor Activity

Several studies have investigated the antitumor potential of beta-carbolines, including this specific compound:

  • In Vitro Studies : A study demonstrated that derivatives of beta-carbolines exhibited significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline showed IC50 values ranging from 0.032 to 16 μM against prostate cancer cells (PC-3) .
CompoundCell LineIC50 (μM)
8qPC-39.86
4hMCF-713.61

This data indicates that structural modifications can enhance the antitumor activity of beta-carboline derivatives.

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective properties:

  • Mechanistic Insights : Compounds have shown the ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial in neurodegenerative disease contexts .

Case Studies

  • Antimalarial Activity : In vivo studies demonstrated that certain beta-carboline derivatives exhibit significant antimalarial effects in mouse models. The structure-activity relationship indicated that specific substitutions on the beta-carboline core enhanced efficacy against malaria parasites .
  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various beta-carboline derivatives against Trypanosoma cruzi. The results indicated low cytotoxicity towards mammalian cells while maintaining effective trypanocidal activity .

Properties

IUPAC Name

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.ClH/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18;/h2-8,11,17,19-20H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIMOPLMYSMXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956366
Record name 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3489-13-2
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-tolyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Reactant of Route 6
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

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